molecular formula C18H19NO4 B120586 Kresoxim-Methyl CAS No. 143390-89-0

Kresoxim-Methyl

Cat. No.: B120586
CAS No.: 143390-89-0
M. Wt: 313.3 g/mol
InChI Key: ZOTBXTZVPHCKPN-UHFFFAOYSA-N
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Description

Kresoxim-Methyl is a synthetic fungicide belonging to the strobilurin class of chemicals. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables. The compound is known for its broad-spectrum activity and high efficacy against fungal pathogens, making it a valuable tool in modern agricultural practices .

Mechanism of Action

Target of Action

Kresoxim-Methyl is a broad-spectrum strobilurin fungicide . Its primary targets are the mitochondria of fungal cells . It acts by inhibiting spore germination , which is crucial for the propagation of fungal diseases.

Mode of Action

This compound interacts with its targets by inhibiting mitochondrial respiration . This action prevents the fungus from producing energy, thereby stopping its growth and proliferation. It also inhibits sporulation and mycelial growth on the leaf surface , further limiting the spread of the fungus.

Biochemical Pathways

The action of this compound affects several biochemical pathways. It leads to the inhibition of mitochondrial respiration, disrupting the energy production of the fungus . This results in the inhibition of spore germination, sporulation, and mycelial growth . In addition, it has been found that this compound can cause alterations in reactive oxygen and nitrogen species signalling, leading to downstream transcriptional and metabolic readjustment .

Pharmacokinetics

The pharmacokinetics of this compound involves its dissipation, residues, and dietary assessment. The dissipation dynamics of this compound in plants and soil follow first-order kinetics, with a half-life of approximately 4.28 and 4.41 days, respectively . The terminal residual amount of this compound in plants and soil samples varies . These factors impact the bioavailability of this compound in the environment.

Result of Action

The result of this compound’s action is the effective control of fungal diseases on a wide range of crops . It provides good residual activity and hence extended duration of control . It is very effective against powdery mildew for most crops and has a good greening effect .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it has been found that this compound shows a fast degradation in pH9 solutions but is relatively stable under neutral or acidic environments in the dark . Additionally, the photolytic degradation of this compound in natural surface waters has been studied, with findings indicating that photodegradation effectively reduces the ecotoxicity of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical mode of action of Kresoxim-Methyl is by inhibition of electron transport in the mitochondria of fungal cells . This prevents the formation of ATP, which is necessary for the normal metabolic processes of the fungus .

Cellular Effects

This compound’s inhibition of electron transport impacts various types of cells and cellular processes. By preventing the formation of ATP, it disrupts the energy balance within the cell, affecting cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the electron transport chain in the mitochondria of fungal cells . This inhibition prevents the formation of ATP, disrupting normal metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the dissipation dynamics of this compound in Rosa roxburghii and soil follow the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The terminal residual amount of this compound in Rosa roxburghii and soil samples was 0.003–1.764 and 0.007–2.091 mg kg −1, respectively .

Metabolic Pathways

This compound’s primary metabolic pathway involves its role in inhibiting the electron transport chain in the mitochondria of fungal cells . This disrupts the formation of ATP, a key metabolite in cellular energy processes .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria of fungal cells, where it inhibits the electron transport chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Kresoxim-Methyl involves several key steps:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

Chemical Reactions Analysis

Types of Reactions: Kresoxim-Methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of a base.

    Photolysis: Occurs under exposure to light in aquatic environments.

Major Products Formed:

Comparison with Similar Compounds

Kresoxim-Methyl is part of the strobilurin class of fungicides, which includes other compounds such as:

  • Azoxystrobin
  • Phenamacril (JS399-19)

Comparison:

This compound stands out due to its high efficacy, broad-spectrum activity, and relatively low environmental impact compared to other fungicides .

Properties

Key on ui mechanism of action

Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity.

CAS No.

143390-89-0

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate

InChI

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3

InChI Key

ZOTBXTZVPHCKPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC

Color/Form

White crystals
Colorless

density

1.258 kg/l
Dark brown solid;  odor: moderately sulfurous;  pH = 5.8;  bulk density = 541 g/l /Cygnus Fungicide/

melting_point

97.2-101.7 °C

Key on ui other cas no.

143390-89-0

physical_description

Colorless odorless solid;  [Merck Index]

Pictograms

Health Hazard; Environmental Hazard

shelf_life

Not hydrolyzed within 24 hr (pH 7, 20 °C).

solubility

All in g/100 ml: n-heptane, 0.17;  toluene, 11.1;  dichloromethane, 93.9;  methanol, 1.49;  acetone, 21.7;  ethyl acetate, 12.3.
In water, 2 mg/l @ 20 °C

Synonyms

BAS 490 F
BAS 490F
BAS-490 F
BAS-490-02F
BAS-490F
kresoxim methyl ester
kresoxim-methyl
methyl (E)-methoxyimino(alpha-(o-tolyloxy)-o-tolyl)acetate
methyl 2- methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate

vapor_pressure

0.00000002 [mmHg]
1.72X10-8 mm Hg @ 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of cytochrome b in the electron transport chain, disrupting energy production and ultimately leading to fungal cell death. [, , ]

      ANone: Yes, research suggests that this compound can induce physiological changes in plants, including:

      * Increased cytokinin levels, potentially contributing to delayed senescence and greener leaf pigmentation. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5) * Reduced ethylene formation through inhibition of ACC synthase activity, potentially contributing to delayed senescence and stress tolerance. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5)

        ANone: The molecular formula of this compound is C18H19NO4, and its molecular weight is 313.35 g/mol.

          A: While the provided papers do not delve into detailed spectroscopic characterization, several mention using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors (ECD, MS/MS) for its identification and quantification. [, , , , , , , ]

            A: this compound exhibits varying stability depending on the matrix and environmental factors. Studies report half-lives ranging from 1.2 to 10.4 days in tobacco leaves and soil under field conditions. [] In a study on citrus fruits, it was found to be easily decomposed with a half-life of less than 30 days. []

                A: While the provided research focuses primarily on this compound itself, the papers highlight the importance of the strobilurin scaffold and the Qo binding site for fungicidal activity. [, ] Further research into specific structural modifications and their impact on activity, potency, and selectivity would be valuable.

                  A: this compound is available in various formulations, including suspending agents (SC), wettable powders (WP), and water dispersible granules (WG), among others. [, , , , , ]

                    A: One study highlights the use of a specific average grain diameter (0.8–1.3 microns) in suspending agents and suspoemulsions to significantly improve the physical storage stability and efficacy of this compound. [] Further research into formulation optimization could lead to improved product performance.

                        A: this compound can persist in the environment, and its residues have been detected in soil and water systems. [, , , ] Researchers are investigating its ecotoxicological effects on various organisms, including fish and aquatic invertebrates. [] Mitigation strategies could include optimizing application methods, exploring biodegradable formulations, and monitoring environmental levels.

                          A: Research demonstrates this compound's broad-spectrum activity against various fungal pathogens, including Venturia inaequalis (apple scab), Botrytis cinerea (grey mould), Penicillium spp. (blue and green molds), and Erysiphe cichoracearum (powdery mildew). [, , , , , , , , , , , , , ]

                            ANone: Researchers utilize various methods to evaluate this compound efficacy, including:

                            * *In vitro* assays: Assessing mycelial growth inhibition, conidial germination inhibition, and synergistic interactions with other compounds. [, , , , , , , ]* *In vivo* experiments: Evaluating disease control efficacy in plants under controlled and field conditions. [, , , , , , , , , , , , ]

                              A: Yes, several studies report the emergence of this compound resistance in various fungal pathogens, including Venturia inaequalis, Botrytis cinerea, and Colletotrichum gloeosporioides. [, , , , , , ]

                                A: The primary mechanism of resistance involves mutations in the cytochrome b gene, specifically at the Qo binding site, which reduce this compound's binding affinity. [, , , ] Additionally, some studies suggest the involvement of alternative respiratory pathways in conferring resistance. [, , ]

                                  A: Cross-resistance has been observed between this compound and other strobilurin fungicides due to their shared target site. [, , , ] Studies also suggest potential cross-resistance with other fungicide classes, such as benzimidazoles and triazoles, but this requires further investigation. [, ]

                                    ANone: Commonly used techniques include:

                                    * Gas Chromatography (GC): Coupled with electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) for residue analysis in various matrices. [, , , ]* High-Performance Liquid Chromatography (HPLC): Coupled with UV detectors or tandem mass spectrometry (MS/MS) for sensitive and selective quantification. [, , , , ]

                                      A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, combined with GC or HPLC, has emerged as a widely adopted approach for extracting and analyzing this compound residues in various matrices, including fruits, vegetables, and soil. [, , , , ]

                                        ANone: Yes, researchers are exploring various alternative fungicides and control strategies, including:

                                        * Other fungicide classes:  DMIs (demethylation inhibitors) like difenoconazole, propiconazole, tebuconazole, and triflumizole, as well as succinate dehydrogenase inhibitors (SDHIs) like boscalid. [, , , , , , ]* Integrated Pest Management (IPM):  Combining cultural practices, resistant cultivars, and alternative control methods to minimize reliance on single fungicides. [] [https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627](https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627)

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